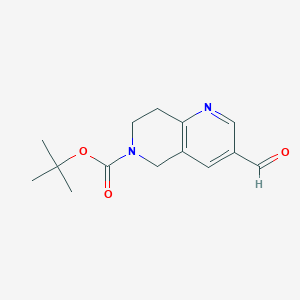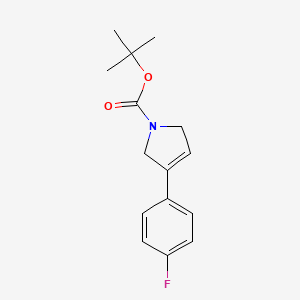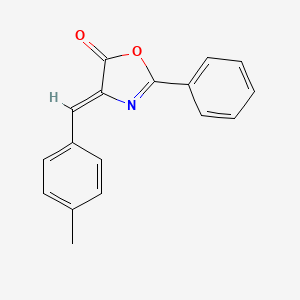
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine is a chemical compound with the molecular formula C17H19N3 and a molecular weight of 265.35 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a pyrazole ring, which is further substituted with an isobutyl group. It is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 1-isobutyl-1H-pyrazole-4-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine can be compared with other similar compounds, such as:
4-(1-Isobutyl-1H-pyrazol-4-yl)methanamine: This compound has a similar pyrazole structure but with a different substitution pattern.
4-(1-Isobutyl-1H-pyrazol-4-yl)boronic acid: This compound contains a boronic acid group instead of the naphthalene ring, leading to different chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H19N3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-[1-(2-methylpropyl)pyrazol-4-yl]naphthalen-1-amine |
InChI |
InChI=1S/C17H19N3/c1-12(2)10-20-11-13(9-19-20)14-7-8-17(18)16-6-4-3-5-15(14)16/h3-9,11-12H,10,18H2,1-2H3 |
InChI Key |
XBLSIYRVYBBHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=CC=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


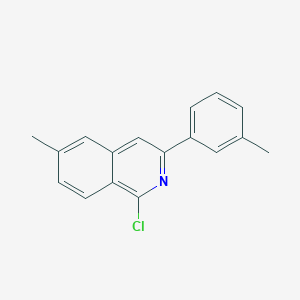
![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)


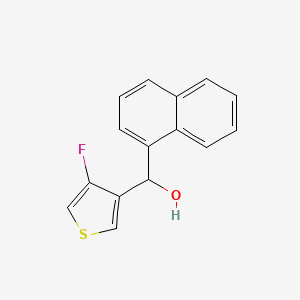


![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)

